N-(2-phenylethyl)pyrazine-2-carboxamide
Description
Properties
CAS No. |
199477-92-4 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26g/mol |
IUPAC Name |
N-(2-phenylethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H13N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,17) |
InChI Key |
LTUIOLVGQSZARV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-(2-phenylethyl)pyrazine-2-carboxamide generally involves the reaction of 2-pyrazinecarboxylic acid derivatives with phenethylamine. This compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The structural characteristics of this compound have been analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming its molecular formula .
Antiviral Properties
Recent studies have indicated that pyrazine derivatives, including this compound, exhibit promising antiviral activities. For instance, a series of pyrazine conjugates were evaluated for their efficacy against SARS-CoV-2, showcasing enhanced antiviral properties compared to standard treatments . The mechanism of action is believed to involve the inhibition of viral replication pathways.
Inhibition of Enzymatic Activity
This compound has also been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurological disorders. The compound demonstrated competitive inhibition, suggesting its utility in developing therapeutic agents for conditions like Parkinson's disease .
Herbicidal Activity
In agricultural research, derivatives of pyrazine compounds have been evaluated for their herbicidal properties. The photosynthesis-inhibitory activity of these compounds was assessed, with some showing significant inhibition rates against chloroplasts in spinach . This suggests potential applications in developing new herbicides that target specific biochemical pathways in plants.
Case Studies and Research Findings
Comparison with Similar Compounds
Antiviral Activity
- N-(2-Phenylethyl)pyrazine-2-carboxamide derivatives :
Antimycobacterial Activity
- N-(Nitrophenyl)pyrazine-2-carboxamides :
- Chlorinated N-Phenyl Derivatives :
- Iodo-Substituted Analogs :
Physicochemical and Stability Profiles
- Degradation :
- Lipophilicity :
Key Structure-Activity Relationships (SAR)
Substituent Effects :
- Benzo[d]thiazole groups enhance antiviral activity by promoting hydrophobic and π-π interactions with viral proteases .
- Nitro groups at the ortho-position improve antimycobacterial activity via steric and electronic modulation .
- Halogenation (Cl, Br, I) increases lipophilicity and target affinity, critical for membrane penetration in mycobacteria .
Stability Considerations :
- Degradation under aerobic conditions limits the shelf-life of phenylethyl derivatives, necessitating formulation improvements .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-phenylethyl)pyrazine-2-carboxamide, and what reaction conditions optimize yield?
- The compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and 2-phenylethylamine. Key methods include nucleophilic aromatic substitution (using activating groups like halides) or amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents such as DMF or DCM. Reaction monitoring via TLC and purification by column chromatography are critical for isolating the product .
- Methodological Tip : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and use inert atmospheres (N₂/Ar) to prevent side reactions. Post-synthesis, confirm purity via melting point analysis and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for pyrazine) and phenylethyl chain protons (δ 2.8–3.5 ppm for CH₂ groups).
- FT-IR : Confirm amide bond formation via C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 268.1) and isotopic patterns .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC values ≥32 µg/mL indicate moderate activity).
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based ATPase assays.
- Cytotoxicity : Employ MTT assays on HEK-293 or HeLa cells to assess IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
- Case Study : Nitro-substituted analogs (e.g., N-(2-nitrophenyl)pyrazine-2-carboxamide) show enhanced antimycobacterial activity (MIC = 32 µg/mL) due to improved membrane penetration and target affinity. Computational docking (AutoDock Vina) reveals stronger binding to M. tuberculosis CmaA2 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound) .
- Methodological Insight : Use QSAR models to correlate logP values with activity; prioritize derivatives with ClogP 2.5–3.5 for balanced solubility/permeability .
Q. What crystallographic challenges arise in analyzing this compound derivatives?
- Disorder Issues : Flexible phenylethyl chains often cause positional disorder in crystal lattices. Mitigate via low-temperature data collection (100 K) and SHELXL refinement with PART instructions .
- Hydrogen Bonding : Supramolecular motifs (e.g., N–H⋯N/C=O⋯H–C) form 2D layers or chains. Use Mercury software to visualize packing diagrams and quantify intermolecular distances (e.g., 2.8–3.2 Å for N–H⋯N) .
Q. How can computational methods resolve contradictions in experimental bioactivity data?
- Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions. Validate via molecular dynamics (GROMACS) to assess binding stability or MM/PBSA calculations to compare free energy profiles .
- Workflow : Combine docking (target ID), MD simulations (binding stability), and MM/GBSA (affinity ranking) for robust predictions .
Q. What strategies improve metabolic stability in pyrazine-carboxamide analogs?
- Structural Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
- In Vitro Assays : Use liver microsomes (human/rat) to measure t₁/₂. Derivatives with t₁/₂ > 60 min are prioritized for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
